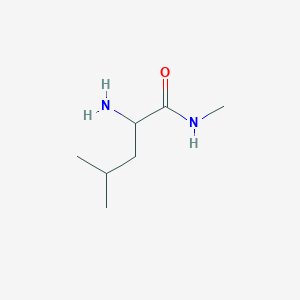

2-amino-N,4-dimethylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N,4-dimethylpentanamide is a chemical compound with the CAS Number 98433-16-0 . It has a molecular weight of 144.22 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) . This indicates that the compound has a molecular formula of C7H16N2O. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .Scientific Research Applications

Reactivity with Lysine in Allergenic Compounds

2,5-Dimethyl-p-benzoquinonediimine, a derivative of p-amino aromatic compounds (allergens), demonstrates reactivity with lysine. This study highlighted the role of amino acids like lysine in allergic contact dermatitis induction by chemicals. It was observed that N-formylation and adduct formation with amino acids occur due to the reactivity of such compounds with lysine-containing peptides or proteins (Eilstein et al., 2007).

Potential in Diabetes Treatment

A derivative, (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, emerged as a promising candidate for treating type 2 diabetes. It showed potent inhibition of dipeptidyl peptidase IV (DPP-4), crucial for managing diabetes (Edmondson et al., 2006).

Use in Synthetic Chemistry

N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been a useful reagent for preparing imidazole-amine ligands with varying second-coordination spheres. This versatility aids in synthesizing a range of ligands important for chemical research (Cheruzel et al., 2011).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a solvent used in neuroscience, suppresses ion currents and calcium influx induced by glutamate in hippocampal neurons. This finding indicates a potential role for DMSO in neuroprotective strategies against excitotoxicity (Lu & Mattson, 2001).

Protein-Protein Interaction Studies

An amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide was developed for studying protein-protein interactions. Its fluorescence properties are highly sensitive to changes in the local solvent environment, making it a valuable tool in biochemical research (Loving & Imperiali, 2008).

Safety and Hazards

Properties

IUPAC Name |

2-amino-N,4-dimethylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)

![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)